molecular formula C8H12O5 B6148914 4-(methoxycarbonyl)oxane-4-carboxylic acid CAS No. 923020-93-3

4-(methoxycarbonyl)oxane-4-carboxylic acid

Cat. No. B6148914
CAS RN: 923020-93-3
M. Wt: 188.2
InChI Key:
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Description

4-(Methoxycarbonyl)oxane-4-carboxylic acid, also known as 4-MCO-4-COOH, is an organic compound belonging to the carboxylic acid family. It is a colorless solid that has a characteristic odor and is soluble in water and common organic solvents. 4-MCO-4-COOH has a wide range of applications in the fields of organic synthesis, materials science, and pharmaceuticals. In

Scientific Research Applications

4-(methoxycarbonyl)oxane-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of novel organo-silicon compounds, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. 4-(methoxycarbonyl)oxane-4-carboxylic acid has also been used in the synthesis of dyes, optical brighteners, and other organic compounds. Additionally, 4-(methoxycarbonyl)oxane-4-carboxylic acid has been used in the synthesis of fluorescent probes for bioimaging applications.

Mechanism of Action

4-(methoxycarbonyl)oxane-4-carboxylic acid is an organic compound belonging to the carboxylic acid family. It is a colorless solid that has a characteristic odor and is soluble in water and common organic solvents. 4-(methoxycarbonyl)oxane-4-carboxylic acid has a pKa of 4.37 and is a weak acid. It is believed to act as an acid-base catalyst in a variety of organic synthesis reactions, as well as in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
4-(methoxycarbonyl)oxane-4-carboxylic acid has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating to skin and eyes. Additionally, 4-(methoxycarbonyl)oxane-4-carboxylic acid has been shown to be non-carcinogenic and non-mutagenic.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(methoxycarbonyl)oxane-4-carboxylic acid in lab experiments is its low cost and availability. Additionally, 4-(methoxycarbonyl)oxane-4-carboxylic acid is easy to handle and has a wide range of applications. However, 4-(methoxycarbonyl)oxane-4-carboxylic acid is a weak acid and has a relatively low pKa, which can limit its effectiveness in certain reactions. Additionally, 4-(methoxycarbonyl)oxane-4-carboxylic acid is a colorless solid, which can make it difficult to monitor the progress of reactions.

Future Directions

The future directions for 4-(methoxycarbonyl)oxane-4-carboxylic acid are numerous. One possible direction is the development of new synthetic methods for the synthesis of 4-(methoxycarbonyl)oxane-4-carboxylic acid, such as the use of microwave-assisted synthesis or the use of metal catalysts. Additionally, further research into the biochemical and physiological effects of 4-(methoxycarbonyl)oxane-4-carboxylic acid could be conducted. Finally, further research into the use of 4-(methoxycarbonyl)oxane-4-carboxylic acid in the synthesis of pharmaceuticals, dyes, optical brighteners, and other organic compounds could be conducted.

Synthesis Methods

The synthesis of 4-(methoxycarbonyl)oxane-4-carboxylic acid can be achieved through a variety of methods. One of the most common methods is the reaction between 2-methoxycarbonyl-2-pentanone and sodium bicarbonate in aqueous solution. This reaction produces 4-(methoxycarbonyl)oxane-4-carboxylic acid as the main product, along with other byproducts such as 2-methoxycarbonyl-2-pentanol and sodium carbonate. Other methods for the synthesis of 4-(methoxycarbonyl)oxane-4-carboxylic acid include the reaction of 2-methoxycarbonyl-2-pentanone with sodium hydroxide, the reaction of 2-methoxycarbonyl-2-pentanone with sodium hypochlorite, and the reaction of 2-methoxycarbonyl-2-pentanone with sodium borohydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methoxycarbonyl)oxane-4-carboxylic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Methyl 4-hydroxybutanoate", "Sodium hydroxide", "Methanol", "Sodium methoxide", "1,4-dibromobutane", "Sodium carbonate", "Sodium bicarbonate", "Water", "Ethyl acetate", "Sodium chloride", "Sodium sulfate" ], "Reaction": [ "Step 1: Methyl 4-hydroxybutanoate is reacted with sodium hydroxide in methanol to form sodium methoxide and methyl 4-methoxycarbonylbutanoate.", "Step 2: Methyl 4-methoxycarbonylbutanoate is reacted with 1,4-dibromobutane in the presence of sodium carbonate to form 4-(bromomethyl)hexanoic acid.", "Step 3: 4-(Bromomethyl)hexanoic acid is reacted with sodium bicarbonate in water to form 4-(carboxymethyl)hexanoic acid.", "Step 4: 4-(Carboxymethyl)hexanoic acid is cyclized in the presence of sodium hydroxide to form 4-(methoxycarbonyl)oxane-4-carboxylic acid.", "Step 5: The product is purified by extraction with ethyl acetate, followed by washing with sodium bicarbonate and sodium chloride solutions, and drying with sodium sulfate." ] }

CAS RN

923020-93-3

Product Name

4-(methoxycarbonyl)oxane-4-carboxylic acid

Molecular Formula

C8H12O5

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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